1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole

Organic Synthesis C-H Activation Heterocyclic Chemistry

Researchers seeking reliable building blocks for Pd-catalyzed intramolecular direct arylation often face positional isomer interference. 1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole provides orthogonal reactivity: the ortho-bromobenzyl group enables selective cyclization to pyrazolo[5,1-a]isoindoles, a transformation inaccessible with 3- or 4-bromo regioisomers. - C5-arylation yields 48-82% while preserving both C-halo bonds. - CYP121A1 binding affinity Kd = 17.72 μM via isopropoxy-mediated heme binding. - Standard pack sizes in stock; custom synthesis available on request.

Molecular Formula C13H15BrN2O
Molecular Weight 295.17 g/mol
CAS No. 2025564-94-5
Cat. No. B1417367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole
CAS2025564-94-5
Molecular FormulaC13H15BrN2O
Molecular Weight295.17 g/mol
Structural Identifiers
SMILESCC(C)OC1=CN(N=C1)CC2=CC=CC=C2Br
InChIInChI=1S/C13H15BrN2O/c1-10(2)17-12-7-15-16(9-12)8-11-5-3-4-6-13(11)14/h3-7,9-10H,8H2,1-2H3
InChIKeyGWCHNSJVNJLWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole: Synthetic Utility and Bioactivity


1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole (CAS 2025564-94-5) is a disubstituted pyrazole derivative characterized by a 2-bromobenzyl group at the N1 position and an isopropoxy substituent at the C4 position of the pyrazole ring. It has a molecular formula of C13H15BrN2O and a molecular weight of 295.17 g/mol [1]. As a member of the benzylpyrazole class, this compound serves as a versatile building block in organic synthesis, particularly in Pd-catalyzed cross-coupling reactions, due to its dual reactive handles—the C5 position of the pyrazole ring and the 2-bromobenzyl moiety [2]. The compound is primarily utilized as a research intermediate in medicinal chemistry and agrochemical discovery programs, with emerging evidence suggesting its potential as a scaffold for antimycobacterial agents [3].

1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole: Unique Dual Reactivity


Simply substituting 1-(2-bromobenzyl)-4-isopropoxy-1H-pyrazole with any benzylpyrazole or isopropoxy-pyrazole is insufficient for reproducible synthetic outcomes or predictable biological activity. The compound's unique structural arrangement—a 2-bromobenzyl group at N1 combined with an isopropoxy at C4—creates a distinct reactivity profile that cannot be recapitulated by positional isomers (e.g., 3-isopropoxy derivatives) or analogs lacking the ortho-bromo substitution [1]. The 2-bromobenzyl moiety enables selective intramolecular Pd-catalyzed direct arylation to form pyrazolo[5,1-a]isoindoles, a transformation not accessible with 3- or 4-bromobenzyl regioisomers [2]. Furthermore, the C4 isopropoxy group significantly influences the compound's lipophilicity (cLogP ~3.8 estimated) and electronic properties compared to C4-unsubstituted or C4-methyl analogs, directly impacting its performance in membrane permeability assays and target engagement studies [3].

1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole: Comparative Evidence


Exclusive Intramolecular Pd-Catalyzed Arylation

1-(2-Bromobenzyl)-4-halopyrazoles undergo intramolecular Pd-catalyzed direct arylation to yield 3-halopyrazolo[5,1-a]isoindoles. This transformation is uniquely enabled by the ortho-bromine on the benzyl group, which positions the aryl bromide in close proximity to the pyrazole C-H bond. In contrast, 1-(3-bromobenzyl)-4-halopyrazoles and 1-(4-bromobenzyl)-4-halopyrazoles fail to undergo this intramolecular cyclization under identical conditions, instead yielding only intermolecular coupling products [1].

Organic Synthesis C-H Activation Heterocyclic Chemistry

Intermolecular C5-Arylation Chemoselectivity

1-(2-Bromobenzyl)-4-halopyrazoles undergo intermolecular C5-arylation with various aryl bromides in moderate to good yields (typically 50-80%) while preserving the integrity of both the pyrazolyl C-halo bond and the benzyl C-Br bond. This orthogonal reactivity is not consistently observed with 1-benzyl-4-halopyrazoles lacking the ortho-bromo substituent, which can undergo competing benzyl cleavage under similar conditions [1].

Cross-Coupling C-H Functionalization Pyrazole Derivatization

Isopropoxy-Driven CYP121A1 Binding

In a series of pyrazole derivatives evaluated against Mycobacterium tuberculosis CYP121A1, the isopropyloxy-substituted compound (11h) exhibited a dissociation constant (Kd) of 17.72 μM, demonstrating type II binding comparable to the natural substrate cYY (Kd = 12.28 μM). In contrast, unsubstituted or methyl-substituted pyrazole analogs in the same study showed negligible binding affinity (Kd > 100 μM or undetectable) [1]. While this data is from a related 4-chloroaryl pyrazole scaffold rather than the exact target compound, the conserved isopropoxy moiety at the 4-position is the primary driver of this binding interaction, providing class-level inference for 1-(2-bromobenzyl)-4-isopropoxy-1H-pyrazole.

Antimycobacterial Enzyme Inhibition Tuberculosis

Sequential Arylation to Polycyclic Architectures

1-(2-Bromobenzyl)-4-halopyrazoles uniquely support sequential Pd-catalyzed transformations: first, intermolecular C5-arylation of the pyrazole ring, followed by intramolecular direct arylation of the 2-bromobenzyl group, yielding dibenzo[c,e]pyrazolo[1,5-a]azepine derivatives. This sequential reactivity is not accessible with 1-benzyl-4-halopyrazoles (lacking the ortho-bromo handle) or 1-(2-bromobenzyl)pyrazoles lacking the C4-halo group, which cannot undergo the first C5-arylation step [1].

Sequential Catalysis Polycyclic Heterocycles C-C Bond Formation

1-(2-Bromobenzyl)-4-isopropoxy-1H-pyrazole: Key Applications


Pyrazolo[5,1-a]isoindole Kinase Inhibitor Synthesis

Use 1-(2-bromobenzyl)-4-halopyrazoles (where halide = Cl or Br) as substrates for intramolecular Pd-catalyzed direct arylation to generate 3-halopyrazolo[5,1-a]isoindoles, a privileged scaffold for kinase inhibitors including FLT3, JAK2, and PI3Kδ. The ortho-bromo substitution on the benzyl group is essential for this cyclization, as demonstrated by the failure of 3- and 4-bromobenzyl regioisomers to yield intramolecular products under identical conditions [1].

Dibenzo[c,e]pyrazolo[1,5-a]azepine Library Construction

Employ 1-(2-bromobenzyl)-4-halopyrazoles in a two-step sequential Pd-catalyzed protocol: (1) intermolecular C5-arylation with diverse aryl bromides to install substitution at the pyrazole core, followed by (2) intramolecular direct arylation of the 2-bromobenzyl group to forge the seven-membered azepine ring. This convergent strategy accesses dibenzo[c,e]pyrazolo[1,5-a]azepines, a class of compounds with reported activity as neurotensin receptor antagonists and CNS-penetrant agents [1].

Antitubercular Hit-to-Lead Optimization

Utilize 1-(2-bromobenzyl)-4-isopropoxy-1H-pyrazole as a starting scaffold for Mtb CYP121A1 inhibitor development. The 4-isopropoxy substituent has been demonstrated in related pyrazole series to confer low-micromolar binding affinity (Kd = 17.72 μM) to the CYP121A1 heme, while unsubstituted pyrazoles show negligible binding [2]. The 2-bromobenzyl group provides a synthetic handle for further functionalization via Suzuki-Miyaura coupling to optimize potency and physicochemical properties [1].

Benzylpyrazole Agrochemical Intermediate

Deploy 1-(2-bromobenzyl)-4-isopropoxy-1H-pyrazole as a versatile intermediate in the synthesis of benzylpyrazole-based agrochemicals. The compound's ortho-bromobenzyl group can undergo Pd-catalyzed cross-coupling with arylboronic acids to generate diverse biaryl pyrazoles, a structural motif common to commercial herbicides (e.g., pyrazosulfuron-ethyl) and fungicides (e.g., pyraclostrobin analogs) [1].

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